

Application Notes and Protocols for AVE 0991 Sodium Salt In Vitro Experiments

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Compound of Interest		
Compound Name:	AVE 0991 sodium salt	
Cat. No.:	B10800321	Get Quote

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Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7).[1][2] It mimics the beneficial effects of Angiotensin-(1-7), which often counteracts the actions of Angiotensin II.[3][4] This document provides detailed protocols for in vitro experiments to investigate the biological activity of **AVE 0991 sodium salt**, focusing on its mechanism of action and effects on cellular signaling pathways. AVE 0991 has demonstrated potential therapeutic effects in cardiovascular and neurological contexts by exerting anti-inflammatory, antioxidant, and anti-proliferative actions.[1][5]

Physicochemical Properties and Storage

Property	Value
Molecular Weight	580.73 g/mol [5]
Solubility	Soluble in DMSO, ethanol, and alkaline water solutions[5]
Storage	Stock solutions can be stored at -20°C for several months[2]

Quantitative Data Summary



The following tables summarize the key quantitative data reported for AVE 0991 in various in vitro assays.

Table 1: Receptor Binding Affinity

Cell Type	Ligand	IC50 (AVE 0991)	IC50 (Angiotensin- (1-7))	Reference
Bovine Aortic Endothelial Cell (BAEC) Membranes	[¹²⁵ l]-Ang-(1-7)	21 ± 35 nM	220 ± 280 nM	[6][7]
Mas-transfected COS cells	¹²⁵ I-Ang-(1-7)	47.5 nM	-	[8]

Table 2: Effects on Nitric Oxide (NO) and Superoxide (O2-) Release in BAECs

Compound (10 μM)	Peak NO Concentration	Peak O ₂ ⁻ Concentration	Reference
AVE 0991	295 ± 20 nM	18 ± 2 nM	[6][7]
Angiotensin-(1-7)	270 ± 25 nM	20 ± 4 nM	[6][7]

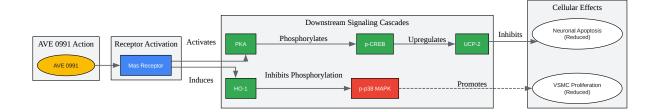
Table 3: Effects on Cell Proliferation



Cell Line	Treatment	Effect	Reference
Vascular Smooth Muscle Cells (VSMCs)	AVE 0991 (10 ⁻⁸ to 10 ⁻⁵ M)	Dose-dependently inhibited Ang II-induced proliferation	[1]
MCF10A (normal breast epithelial)	AVE 0991 (single treatment)	Reduced proliferation in a dose-dependent manner	[9]
MDA-MB-231 (ER- breast cancer)	AVE 0991 (single treatment)	Reduced proliferation in a dose-dependent manner	[9]

Signaling Pathways

AVE 0991 activates the Mas receptor, initiating downstream signaling cascades that contribute to its biological effects. One key pathway involves the induction of heme oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation, which mediates its anti-proliferative effects in vascular smooth muscle cells.[1] Another identified pathway involves the Mas/PKA/CREB/UCP-2 axis, which is associated with its neuroprotective effects against oxidative stress and neuronal apoptosis.[6]



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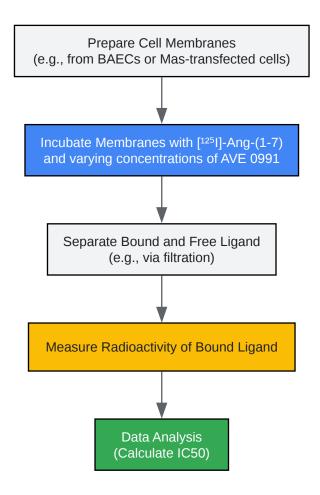
Caption: Signaling pathways activated by AVE 0991.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of AVE 0991.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of AVE 0991 to the Mas receptor.



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Caption: Workflow for a radioligand binding assay.

Materials:

Bovine Aortic Endothelial Cells (BAECs) or Mas-transfected cells



- Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
- [125]-Angiotensin-(1-7) (radioligand)
- AVE 0991 sodium salt
- Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Membrane Preparation:
 - Culture BAECs or Mas-transfected cells to confluence.
 - Harvest cells and homogenize in ice-cold lysis buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in binding buffer and determine protein concentration.
- Binding Reaction:
 - In a 96-well plate, add a constant amount of cell membrane preparation.
 - Add varying concentrations of unlabeled AVE 0991.
 - Add a constant concentration of [125]-Ang-(1-7).
 - Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Ang-(1-7)).
 - Incubate at room temperature for 60-180 minutes.



- Separation and Detection:
 - Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the AVE 0991 concentration.
 - Determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AVE 0991 on the proliferation of cells, such as Angiotensin II-stimulated vascular smooth muscle cells (VSMCs).

Materials:

- VSMCs or other cell lines of interest (e.g., MCF10A, MDA-MB-231)
- Complete cell culture medium
- Serum-free medium
- Angiotensin II (if studying inhibition of Ang II-induced proliferation)
- AVE 0991 sodium salt
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO



Microplate reader

Procedure:

- · Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Serum Starvation:
 - Synchronize the cells by incubating them in serum-free medium for 24 hours.
- Treatment:
 - Replace the medium with fresh serum-free medium containing various concentrations of AVE 0991 (e.g., 10⁻⁸ to 10⁻⁵ M).[1]
 - For studies on Ang II-induced proliferation, add a constant concentration of Ang II with or without different concentrations of AVE 0991.
 - Incubate for the desired period (e.g., 24-72 hours).
- MTT Addition:
 - Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- · Solubilization and Measurement:
 - Remove the medium and add DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Express the results as a percentage of the control (untreated or Ang II-treated cells).
 - Plot cell viability against the concentration of AVE 0991 to determine its effect on proliferation.



Cell Invasion Assay (Cultrex Assay)

This protocol assesses the effect of AVE 0991 on the invasive potential of cancer cells.

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- Invasive cancer cell line (e.g., pll breast cancer cells)
- · Serum-free medium
- Complete medium (as a chemoattractant)
- AVE 0991 sodium salt
- Cultrex BME-coated cell invasion chambers (or similar)
- Cotton swabs
- Cell stain (e.g., crystal violet)
- Microscope

Procedure:

- Chamber Rehydration:
 - Rehydrate the BME-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 1 hour at 37°C.
- Cell Seeding:
 - Harvest and resuspend cells in serum-free medium.
 - Add the cell suspension to the top chamber of the rehydrated inserts.
 - Add medium containing different concentrations of AVE 0991 to the top chamber.
- Invasion:



- Add complete medium (containing serum as a chemoattractant) to the bottom chamber.
- Incubate for 24-48 hours to allow for cell invasion through the BME matrix.
- · Cell Removal and Staining:
 - Carefully remove the non-invading cells from the top of the insert with a cotton swab.
 - Fix and stain the invading cells on the bottom of the insert with crystal violet.
- Quantification:
 - Count the number of stained, invaded cells in several random fields under a microscope.
- Data Analysis:
 - Calculate the average number of invaded cells per field for each treatment condition.
 - Compare the number of invaded cells in the AVE 0991-treated groups to the control group.

Conclusion

AVE 0991 sodium salt is a valuable research tool for investigating the protective arm of the renin-angiotensin system. The protocols provided here offer a framework for studying its in vitro effects on receptor binding, cell signaling, proliferation, and invasion. Researchers should optimize these protocols for their specific cell types and experimental conditions.

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